molecular formula C7H14O5S B10777947 4-Methylthio-alpha-D-mannose

4-Methylthio-alpha-D-mannose

Cat. No.: B10777947
M. Wt: 210.25 g/mol
InChI Key: UYUQSQYXZFSOEM-GKHCUFPYSA-N
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Description

4-Methylthio-alpha-D-mannose is a synthetic thioglycoside analog of the monosaccharide D-mannose, characterized by the substitution of a methylthio group at the C4 position. With the molecular formula C7H14O5S and an average molecular weight of 210.248 g/mol, this experimental compound is a valuable tool in glycobiology and enzymology research . Its primary research value lies in its interaction with carbohydrate-binding proteins. The compound has been identified as a ligand for human Alpha-amylase 2B , making it a molecule of interest for studying the structure and function of this enzyme . The unique thioether linkage alters the electronic and steric properties of the sugar ring compared to native O-linked glycosides, providing insights into enzyme active sites and binding affinity. Researchers utilize this compound to probe biological processes related to its parent compound, D-mannose. D-mannose is well-known for its ability to competitively inhibit the adhesion of uropathogenic E. coli to urothelial cells by binding to the bacterial FimH adhesin, a mechanism that has been extensively studied for urinary tract infection prevention . As a modified derivative, this compound serves as a critical reagent for investigating structure-activity relationships and developing novel glycosidase inhibitors or anti-adhesion therapeutics. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O5S

Molecular Weight

210.25 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol

InChI

InChI=1S/C7H14O5S/c1-13-6-3(2-8)12-7(11)5(10)4(6)9/h3-11H,2H2,1H3/t3-,4-,5-,6-,7+/m1/s1

InChI Key

UYUQSQYXZFSOEM-GKHCUFPYSA-N

Isomeric SMILES

CS[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O)CO

Canonical SMILES

CSC1C(OC(C(C1O)O)O)CO

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4 Methylthio Alpha D Mannose and Its Analogues

Chemical Synthesis Approaches to 4-Methylthio-alpha-D-mannose

Chemical synthesis provides a versatile platform for the preparation of this compound, allowing for the systematic variation of the molecular structure. Key to these approaches is the strategic manipulation of functional groups on a mannose precursor.

Strategies for Regioselective Functionalization at the C-4 Position of Mannose Precursors

A critical step in the synthesis of this compound is the selective introduction of the methylthio group at the C-4 position of a mannose derivative. This requires methods that can differentiate between the various hydroxyl groups present on the sugar ring. One common strategy involves the use of protecting groups to temporarily block all hydroxyl groups except the one at the C-4 position. For instance, the formation of a 4,6-O-benzylidene acetal (B89532) from a mannose precursor directs functionalization to the C-2 and C-3 hydroxyls, leaving the C-4 hydroxyl accessible for subsequent reactions. rsc.orgscispace.comresearchgate.net Another approach involves the use of Lewis acids to activate specific positions. For example, borane (B79455) reagents in the presence of a Lewis acid can show inverse regioselectivity, leading to a free 4-hydroxyl group. acs.org

These regioselective techniques are crucial for ensuring that the thioether functionality is introduced at the desired location, a prerequisite for the synthesis of the target compound.

Stereoselective Formation of the Alpha-D-Mannosidic Linkage with Thioether Functionality

The formation of the glycosidic bond is a pivotal step in carbohydrate synthesis. researchgate.net In the case of this compound, establishing the α-anomeric configuration is essential. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the solvent. researchgate.net

Achieving high α-selectivity in mannosylation can be challenging due to the axial orientation of the C-2 hydroxyl group, which can lead to the formation of the undesired β-anomer. To overcome this, various strategies have been developed. The use of a non-participating protecting group at the C-2 position, such as a benzyl (B1604629) ether, generally favors the formation of the α-glycoside. scispace.com Furthermore, specific promoter systems, such as those involving silver silicate, have been shown to promote the formation of α-mannosides through a concerted S_N2-like mechanism. scispace.com

Protecting Group Strategies and Deprotection Regimes in Thiomannose Synthesis

Protecting groups are indispensable tools in carbohydrate synthesis, allowing for the selective modification of specific functional groups. jocpr.comorganic-chemistry.org In the synthesis of this compound, a carefully planned protecting group strategy is necessary to mask the reactive hydroxyl and thiol functionalities during the various reaction steps. diva-portal.orgualberta.ca

Commonly used protecting groups for hydroxyls in carbohydrate chemistry include benzyl ethers, acetyl esters, and silyl (B83357) ethers. The choice of protecting group depends on its stability under the reaction conditions and the ease of its selective removal. For example, benzyl ethers are stable under a wide range of conditions but can be removed by catalytic hydrogenation. Acetyl esters, on the other hand, are readily cleaved under basic conditions.

An orthogonal protecting group strategy allows for the sequential deprotection of different functional groups within the same molecule. organic-chemistry.org This is particularly useful in complex syntheses where multiple transformations are required. For example, a molecule could be protected with both benzyl and silyl ethers, allowing for the selective removal of the silyl group with fluoride (B91410) ions while the benzyl group remains intact.

Protecting GroupTypical Reagents for IntroductionTypical Reagents for Removal
Benzyl (Bn)Benzyl bromide (BnBr), Sodium hydride (NaH)Hydrogen (H₂), Palladium on carbon (Pd/C)
Acetyl (Ac)Acetic anhydride (B1165640) (Ac₂O), PyridineSodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH)
tert-Butyldimethylsilyl (TBDMS)TBDMS chloride (TBDMSCl), ImidazoleTetrabutylammonium fluoride (TBAF)
Benzylidene acetalBenzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA)Acidic hydrolysis

Convergent and Divergent Synthesis Pathways for this compound

The synthesis of this compound can be approached through either a convergent or a divergent strategy.

A divergent synthesis begins with a common precursor that is progressively modified to yield a variety of related compounds. For example, a suitably protected mannose derivative could be synthesized and then used as a starting point to introduce different thioether groups at the C-4 position, leading to a library of 4-thio-α-D-mannose analogues.

In contrast, a convergent synthesis involves the independent synthesis of two or more fragments that are then coupled together in the final stages of the synthesis. nih.govnih.gov For this compound, this could involve the synthesis of a protected mannose aglycone and a separate methylthio-containing fragment, which are then joined in a glycosylation reaction. Convergent strategies are often more efficient for the synthesis of complex molecules as they allow for the rapid assembly of the target from smaller, more easily accessible building blocks. nih.gov

Novel Reagents and Methodologies for C-S Bond Formation at the C-4 Position

The formation of the carbon-sulfur bond at the C-4 position is a key transformation in the synthesis of this compound. While traditional methods often rely on the reaction of a sulfonate leaving group with a thiol nucleophile, recent advances have introduced new reagents and methodologies for this purpose.

Transition-metal-catalyzed cross-coupling reactions, such as the Migita coupling, have emerged as powerful tools for the formation of C-S bonds. thieme-connect.de These reactions typically involve the coupling of an aryl or alkyl halide with a thiol in the presence of a palladium or copper catalyst. thieme-connect.de Radical-based methods, such as the hydrothiolation of alkenes, also provide an alternative route to thioethers. thieme-connect.de Additionally, the use of titanocene(III) chloride has been shown to be an effective and mild reagent for generating radicals from glycosyl halides, which can then react with sulfur nucleophiles. psu.edu

Chemo-Enzymatic and Biocatalytic Routes to this compound

In addition to purely chemical methods, chemo-enzymatic and biocatalytic approaches offer powerful alternatives for the synthesis of this compound and its analogues. researchgate.netresearchgate.net These methods leverage the high selectivity and efficiency of enzymes to perform specific transformations, often under mild and environmentally friendly conditions. uninsubria.it

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods. nih.gov For instance, a complex carbohydrate precursor can be assembled using chemical synthesis, and then an enzyme can be used to selectively introduce or modify a specific functional group. Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high stereo- and regioselectivity. nih.gov These enzymes could potentially be used to couple a 4-methylthio-mannose donor to an acceptor molecule. Similarly, glycosidases, which normally cleave glycosidic bonds, can be used in reverse under certain conditions to synthesize oligosaccharides. uninsubria.it

Biocatalysis , the use of whole cells or isolated enzymes to perform chemical transformations, offers a green and sustainable approach to synthesis. nih.govresearchgate.net For example, enzymes involved in the biosynthesis of sulfur-containing natural products could be harnessed for the synthesis of this compound. Lyases are a class of enzymes that catalyze the breaking of various chemical bonds by means other than hydrolysis and oxidation. enzyme-database.org A GDP-α-D-mannose 4,6-hydro-lyase, for instance, is involved in the biosynthesis of GDP-α-D-rhamnose and could potentially be engineered to accept a sulfur-containing substrate. enzyme-database.org

Enzyme ClassCatalyzed ReactionPotential Application in Thiomannose Synthesis
GlycosyltransferasesFormation of glycosidic bondsStereoselective glycosylation with a 4-thiomannose donor
GlycosidasesHydrolysis of glycosidic bonds (can be reversed)Synthesis of thiomannosides
LyasesCleavage of C-O, C-N, C-C, and other bondsIntroduction of functionality at the C-4 position
ThiolasesC-C bond formation via thioester intermediatesPotential for C-S bond formation at specific positions

Enzymatic Glycosyltransferase-Mediated Approaches to Thioglycoside Synthesis

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule, forming a glycosidic bond. science24.com While these enzymes are the primary agents for O-glycosidic bond formation in nature, their application in synthesizing thiooligosaccharides—where a sulfur atom replaces the interglycosidic oxygen—has been a significant area of investigation. The enzymatic formation of these S-linked oligosaccharides has been successfully demonstrated by using synthetic carbohydrate thiol acceptors in conjunction with sugar nucleotide donors and an appropriate glycosyltransferase. ualberta.ca

This approach leverages the high stereo- and regioselectivity characteristic of glycosyltransferase-catalyzed reactions, which often eliminates the need for complex protection and deprotection steps common in chemical synthesis. ualberta.ca A variety of mammalian and bacterial glycosyltransferases have been surveyed for their ability to catalyze the synthesis of thiooligosaccharides. ualberta.ca The general scheme involves the transfer of a sugar from a donor like Guanosine Diphosphate (GDP)-mannose to a thio-acceptor.

However, a notable challenge is that the observed rate of glycosyl transfer to thiol acceptors is typically diminished compared to the transfer to their natural O-glycoside counterparts. ualberta.ca This suggests that while the enzymes can accommodate the sulfur nucleophile, the efficiency is not optimal. Future advancements in this area may rely on the discovery of novel, naturally occurring S-glycosyltransferases or the engineering of existing enzymes to improve kinetics for thio-acceptors. ualberta.carsc.org

Engineered Enzyme Systems for Specific Mannosyl Transfer to Thio-Acceptors

To overcome the limitations of wild-type glycosyltransferases and glycosidases for thioglycoside synthesis, significant efforts have been directed towards enzyme engineering. A prominent strategy involves the development of "thioglycoligases," which are mutants of retaining glycosidases. In these engineered enzymes, the catalytic acid/base residue (typically a glutamic or aspartic acid) is replaced with a non-nucleophilic amino acid, such as alanine (B10760859) or glycine. researchgate.netacs.org This modification disarms the enzyme's hydrolytic ability and repurposes it to catalyze the formation of S-glycosidic bonds by coupling a glycosyl donor (e.g., glycosyl fluoride) with a thiol-containing acceptor. acs.org

The first α-thioglycoligases were developed from family 31 glycosidases, including α-xylosidase from E. coli (YicI) and α-glucosidase from Sulfolobus solfataricus. These engineered enzymes successfully catalyzed the formation of α-linked thioglycosides with yields reaching up to 86%. acs.org More recently, a novel triple mutant of an extremophilic glycosyl hydrolase from Halothermothrix orenii (HorGH1 M299R/E166A/E354G) was engineered. This enzyme demonstrated the ability to synthesize a range of thioglycosides from glycosyl fluoride donors and aromatic thiols with high stereoselectivity and excellent conversions, ranging from 61–93%. rsc.org

These engineered systems offer a powerful and attractive alternative to chemical methods, providing access to thioglycosides under mild conditions and with high specificity. rsc.orgnih.gov The development of such biocatalysts is crucial for producing mannose-containing thioglycosides for various research applications, including their use as nonhydrolyzable substrate analogues to study the structure and mechanism of carbohydrate-processing enzymes. acs.org

Table 1: Examples of Engineered Enzymes for Thioglycoside Synthesis

Engineered EnzymeParent Enzyme (Source)Mutation(s)Donor SubstrateAcceptor TypeReported Yield/ConversionReference
YicI α-thioglycoligaseα-xylosidase (E. coli)Acid/base residue mutatedα-Glycosyl fluorideDeoxythioglycosideUp to 86% acs.org
S. solfataricus α-thioglycoligaseα-glucosidase (Sulfolobus solfataricus)Acid/base residue mutatedα-Glycosyl fluorideDeoxythioglycosideUp to 86% acs.org
HorGH1 ThioglycosynthaseGlycosyl Hydrolase (Halothermothrix orenii)M299R/E166A/E354G (Triple Mutant)Glycosyl fluorideAromatic thiols61-93% rsc.org

Biocatalytic Transformations for Regioselective Modification of Mannose Precursors

The synthesis of complex mannose analogues often requires precursors with specific modifications. Biocatalysis provides elegant solutions for achieving high regioselectivity in the modification of the mannose scaffold, which can be challenging to achieve through conventional chemical methods. Enzymes such as lipases, oxidases, and reductases are employed to introduce or alter functional groups at specific positions on the sugar ring.

For instance, lipases have been used for the regioselective acylation of mannose. Novozym® 435, an immobilized lipase (B570770) B from Candida antarctica, can catalyze the esterification of mannose with fatty acids in non-aqueous media, such as ionic liquids. researchgate.net This allows for the specific modification of hydroxyl groups on the mannose precursor.

Another powerful biocatalytic strategy involves a two-enzyme system for the conversion of D-glucose into D-mannose. This process uses a pyranose 2-oxidase to oxidize D-glucose to D-glucosone, which is then stereoselectively reduced to D-mannose by an anhydrofructose reductase. researchgate.net This represents a complete epimerization at the C2 position, providing a biocatalytic route to mannose from a more abundant starting material.

Furthermore, chemoenzymatic approaches have been developed to synthesize C6-modified mannose 1-phosphates. These methods involve chemical synthesis to introduce modifications like amino, chloro, or thio groups at the C6 position of mannose, followed by enzymatic phosphorylation to create the desired mannose-1-phosphate precursor. nih.gov These modified precursors are invaluable tools for synthesizing sugar nucleotide analogues to probe the activity of enzymes involved in polysaccharide biosynthesis. nih.gov

Table 2: Biocatalytic Modifications of Mannose and its Precursors

Enzyme(s)Reaction TypeSubstrateProductReference
Lipase (Novozym® 435)AcylationD-MannoseMannosyl myristate researchgate.net
Pyranose 2-oxidase & Anhydrofructose reductaseEpimerization (via oxidation-reduction)D-GlucoseD-Mannose researchgate.net
Phospholipase DTransphosphatidylationD-MannosePhosphatidylmannoside rsc.org
Mannose pyrophosphorylasePyrophosphorylationC6-modified mannose 1-phosphatesGDP-C6-modified-mannose nih.gov

Optimization of Synthetic Yields and Purity Profiles for Research Applications

Achieving high yields and purity is critical for the production of this compound and its analogues for research purposes, where compound integrity is paramount for reliable biological data. Optimization strategies focus on reaction conditions, catalyst efficiency, and purification methods.

In enzymatic syntheses, yields can be significantly influenced by the choice of enzyme and the reaction conditions. The development of engineered "thioglycoligases" has led to substantial improvements in yield. For example, the use of α-thioglycoligases derived from family 31 glycosidases resulted in yields of up to 86%. acs.org The triple mutant of the extremophilic glycosyl hydrolase HorGH1 provided conversions in the range of 61-93%, demonstrating that rational enzyme design is a key factor in maximizing product formation. rsc.org

Chemical synthesis methods have also been optimized. For instance, in the triflic acid-mediated synthesis of thioglycosides from per-acetylated sugars, the yield is highly dependent on the stoichiometry of the acid promoter. An excellent yield of 94% for a thioglucoside was achieved by increasing the amount of triflic acid to 80 mol %, whereas lower amounts resulted in significantly reduced yields. rsc.org This highlights the importance of carefully tuning catalyst loading to drive the reaction to completion.

Table 3: Comparison of Yields in Thioglycoside Synthesis

MethodKey Reagent/EnzymeSubstratesReported Yield/ConversionReference
Engineered Biocatalysisα-Thioglycoligase (from YicI)α-Glycosyl fluoride + Thiol acceptorUp to 86% acs.org
Engineered BiocatalysisHorGH1 Triple MutantGlycosyl fluoride + Aromatic thiols61-93% rsc.org
Chemical SynthesisTriflic Acid (TfOH)Per-acetylated sugar + ThiolUp to 94% (optimized) rsc.org
Chemical SynthesisCopper(I) chloride / DBU1-Thiosugar + Aryldiazonium salt55-88% researchgate.net

Biochemical Interactions and Mechanistic Studies of 4 Methylthio Alpha D Mannose

Substrate Specificity and Kinetic Analysis with Glycoside Hydrolases

Glycoside hydrolases (GHs), or glycosidases, are enzymes that catalyze the cleavage of glycosidic bonds. sing-group.org The introduction of a sulfur atom in the glycosidic linkage, as seen in 4-Methylthio-alpha-D-mannose, generally increases resistance to enzymatic hydrolysis, making such compounds valuable as inhibitors and mechanistic probes for these enzymes. rsc.org

Interaction with Alpha-Mannosidases from Diverse Biological Sources (e.g., microbial, plant, mammalian in vitro)

Alpha-mannosidases are a specific class of GHs that cleave terminal alpha-mannose residues from various glycoconjugates. wikipedia.org These enzymes are found across all domains of life and play crucial roles in glycoprotein (B1211001) processing and other cellular functions.

Studies on the interaction of thioglycoside analogs with alpha-mannosidases have revealed them to be potent competitive inhibitors. The sulfur atom in the glycosidic linkage is generally less susceptible to the protonation required for acid-catalyzed hydrolysis, which is a key step in the mechanism of most glycosidases. rsc.org While specific kinetic data for this compound with a wide range of alpha-mannosidases is not extensively detailed in the available literature, the general principles of thioglycoside interactions suggest it would act as a stable analog of alpha-D-mannose, binding to the active site but being hydrolyzed at a significantly lower rate, if at all.

For instance, GH family 47 alpha-mannosidases, which are involved in the maturation of N-linked oligosaccharides, hydrolyze terminal 1,2-linked alpha-D-mannose residues. wikipedia.org It is plausible that this compound could act as an inhibitor for these enzymes. Similarly, GH family 92 encompasses exo-acting α-mannosidases with specificities for α-1,2, α-1,3, α-1,4, and α-1,6 linkages. cazypedia.org The interaction of this compound with these enzymes would likely be inhibitory, with the degree of inhibition depending on the specific enzyme and its active site architecture.

Hydrolytic Stability of the C-4 Thio-Glycosidic Linkage under Enzymatic Catalysis

The thioglycosidic bond is notably more stable against enzymatic hydrolysis compared to its oxygen counterpart. numberanalytics.comrsc.org This enhanced stability is a cornerstone of their use as enzyme inhibitors and probes. The mechanism of inverting glycosidases involves a single-step displacement reaction where two carboxylic acid residues in the active site act as a general acid and a general base. rsc.org The general acid protonates the glycosidic oxygen to facilitate the departure of the aglycone. The lower basicity of the sulfur atom in a thioglycoside makes this protonation step less favorable, thus hindering catalysis.

While some engineered glycosidases, termed thioglycoligases, have been developed to form thioglycosidic bonds, the natural propensity of wild-type glycosidases is to hydrolyze them at a very slow rate. d-nb.info This inherent stability makes this compound a poor substrate for hydrolysis by typical alpha-mannosidases.

Comparative Enzymatic Hydrolysis Rates and Mechanisms with O-Analogues

Glycosyltransferase Substrate Potential and Specificity

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds, transferring a sugar moiety from an activated donor substrate to an acceptor molecule. rsc.org The ability of this compound to act as either a donor or an acceptor in such reactions is a key area of investigation.

Acceptance of this compound as a Donor or Acceptor by Mannosyltransferases

Mannosyltransferases are a subclass of GTs responsible for the synthesis of mannose-containing glycoconjugates. The acceptance of a modified sugar like this compound by these enzymes is highly dependent on the specific enzyme's substrate tolerance.

In the context of mycobacterial biosynthesis, mannosyltransferases play a critical role in constructing the mannan (B1593421) core of lipoarabinomannan (LAM). researcher.life Studies on an α-(1→6)-mannosyltransferase from Mycobacterium smegmatis showed that modifications to the hydroxyl groups at C-2 and C-4 of the mannose acceptor significantly reduced or abolished activity. researcher.life This suggests that a C-4 modification, such as the methylthio group in this compound, would likely make it a poor acceptor for this particular enzyme.

Conversely, as a donor substrate, thioglycosides are widely used in chemical synthesis due to their stability and reactivity under specific activating conditions. ntu.edu.sg However, in enzymatic reactions, GTs typically utilize nucleotide sugars (e.g., GDP-mannose) or polyprenol-phosphate sugars as donors. rsc.org The direct use of this compound as a donor by a wild-type mannosyltransferase is not a commonly reported mechanism. It is more plausible that it could act as an inhibitor by competing with the natural acceptor substrate.

An interesting related area is the biosynthesis of the methylthio-d-xylose (MTX) cap on M. tuberculosis LAM, where a glycosyltransferase, MtxT, transfers MTX from a decaprenyl-phospho-MTX donor to the mannoside caps (B75204). nih.gov While this involves a thio-sugar, the biosynthetic pathway is complex and does not directly suggest the acceptance of this compound as a generic substrate by other mannosyltransferases.

Impact of the C-4 Thio-Modification on Enzyme Kinetics and Regioselectivity of Transfer

The presence of the C-4 thio-modification would be expected to significantly impact the kinetics of a mannosyltransferase reaction. If this compound were to act as an acceptor, the nucleophilicity of the sulfur atom is different from that of a hydroxyl group, which would alter the rate of the glycosyl transfer reaction. Furthermore, the bulkier and more hydrophobic methylthio group could sterically hinder the binding of the substrate in the enzyme's active site, leading to a higher Michaelis constant (K_m) and a lower maximal velocity (V_max).

For example, a study on an α-(1→4)-mannosyltransferase from mycobacteria evaluated a series of modified oligosaccharide acceptors. nih.gov The results highlighted the enzyme's specificity, and while not directly testing a C-4 thio-modified substrate, they underscore that even subtle changes to the acceptor structure can have profound effects on enzyme activity.

Regioselectivity is another critical aspect of glycosyltransferase function. The precise positioning of the acceptor substrate in the active site dictates which hydroxyl group is glycosylated. The C-4 methylthio modification in this compound would block any potential glycosylation at this position. If the enzyme specifically targets the 4-OH group of mannose, then this compound would be an inhibitor rather than an acceptor. If the enzyme targets other positions (e.g., 2-OH, 3-OH, or 6-OH), the C-4 modification could still allosterically affect the binding orientation and thus alter the regioselectivity of the transfer to other available hydroxyls, although this is speculative without direct experimental evidence.

Data Tables

Table 1: General Properties of Thioglycosidic vs. O-Glycosidic Linkages

PropertyO-Glycosidic LinkageThioglycosidic LinkageReference
Bond Type C-O-CC-S-C numberanalytics.com
Acid Stability Generally less stableGenerally more stable numberanalytics.com
Enzymatic Hydrolysis Substrate for glycosidasesGenerally resistant, acts as inhibitor rsc.org
Conformation Specific to sugarCan differ due to larger sulfur atom numberanalytics.com

Recognition by Carbohydrate-Binding Proteins and Lectins

The introduction of a methylthio group at the C-4 position of alpha-D-mannose creates a unique molecular probe to explore the binding pockets of mannose-specific lectins. These proteins are pivotal in cell-cell recognition, signaling, and immune responses.

Lectins, such as Concanavalin A (ConA) and Mannose-Binding Lectin (MBL), exhibit specific binding to mannose and glucose moieties. sigmaaldrich.com ConA, a well-studied lectin from the jack bean, has four binding sites for these sugars and its activity is dependent on the presence of metal ions like Ca2+ and Mn2+. sigmaaldrich.comresearchgate.net MBL, a key component of the innate immune system, recognizes carbohydrate patterns on the surface of a wide array of pathogens, including bacteria, viruses, fungi, and protozoa, leading to complement activation. nih.govwikipedia.org The binding specificity of MBL includes N-acetyl-D-glucosamine, mannose, N-acetyl-mannosamine, fucose, and glucose. nih.gov

Studies on the binding of various mannose derivatives to ConA have revealed that the affinity is primarily influenced by the dissociation rate constants, while the association rate constants remain similar, suggesting a common binding mechanism. nih.gov For instance, the trisaccharide 3,6-di-O-(alpha-D-mannopyranosyl)-D-mannose binds to ConA with a significantly higher affinity (60-fold) than methyl-alpha-D-mannopyranoside. ucd.ie This highlights the importance of multiple hydroxyl groups for high-affinity binding. ucd.ie Specifically, the 3-, 4-, and 6-hydroxyl groups of the alpha(1-6)Man residue, the 2- and 4-hydroxyl groups of the core mannose, and the 3- and 4-hydroxyl groups of the alpha(1-3)Man residue are crucial for this interaction. ucd.ie

The presence of a 5-methylthio-D-xylose (MTX) substituent on the mannoside caps of lipoarabinomannan (LAM) in Mycobacterium tuberculosis has been shown to prevent the engagement of the mannose receptor, a C-type lectin on macrophages. nih.govacs.org This suggests that modifications at or near the C-4 position can significantly impact lectin recognition.

Table 1: Binding Affinities of Selected Mannose Derivatives to Concanavalin A
CompoundRelative Affinity (to α-Methyl-D-mannopyranoside)Reference
α-Methyl-D-mannopyranoside1.0 ucd.ie
3,6-di-O-(α-D-mannopyranosyl)-D-mannose60 ucd.ie

The C-4 hydroxyl group of mannose is a critical determinant in its interaction with many lectins. In the context of this compound, the replacement of the hydroxyl group with a methylthio (-SCH3) group introduces significant changes in steric bulk, hydrophobicity, and hydrogen bonding capability.

In Mycobacterium tuberculosis, the mannoside caps of lipoarabinomannan (LAM) can be substituted at the C-4 position with 5-methylthio-D-xylose (MTX). acs.org This modification is recognized by the monoclonal antibody S4-20, indicating that the methylthio-containing motif presents a distinct epitope. nih.govacs.org Studies with synthetic mimetics have shown that the presence of MTX on mannoside caps prevents them from binding to the mannose receptor. nih.gov This evasion of a key macrophage C-type lectin highlights the critical role of the C-4 substituent in modulating immune recognition. nih.gov

The hydrophobic nature of the methylthio group likely plays a role in these interactions. For instance, in the inhibition of Golgi α-mannosidase II by mannostatin A, a hydrophobic interaction between the thiomethyl group and an aromatic pocket near the cleavage site contributes to the inhibitor's high potency. researchgate.netnih.gov A similar hydrophobic pocket may be present in the binding sites of certain lectins, accommodating the methylthio group of this compound.

Binding Affinity to Mannose-Specific Lectins (e.g., Concanavalin A, Mannose-Binding Lectin)

Enzyme Inhibition Studies and Mechanism-Based Inactivation

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. The modification of the mannose structure, as in this compound, can lead to inhibitory activity against these enzymes.

The majority of glycosidase inhibitors that are analogues of the natural substrate act via a competitive mechanism, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. Mannostatin A and its derivatives are competitive inhibitors of jack bean α-mannosidase. researchgate.net Similarly, α-D-mannose derivatives with sulfonyl groups at the α-anomeric position have shown competitive inhibition of α-mannosidases. nih.gov Given its structural similarity to D-mannose, it is plausible that this compound would also act as a competitive inhibitor of α-mannosidases.

Mechanism-based inactivators, or suicide substrates, are unreactive until they are catalytically converted by the target enzyme into a reactive species that then irreversibly binds to and inactivates the enzyme. While there are known mechanism-based inactivators for glycosidases, such as diazomethyl β-D-galactopyranosyl ketone for β-galactosidase, the potential for this compound to act in this manner is less clear. researchgate.net The chemical stability of the methylthio group suggests that it is unlikely to be converted into a reactive species under normal enzymatic conditions. However, some anhydro derivatives of mannostatin A have been shown to inactivate jack bean α-mannosidase, indicating that with appropriate modifications, irreversible inhibition is possible. researchgate.net

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications affect inhibitory potency and selectivity. For inhibitors of Golgi α-mannosidase II, the interaction with the backbone carbonyl of Arg876 and a hydrophobic interaction involving the thiomethyl group are key to high potency. researchgate.net The synthesis and testing of various derivatives of mannostatin A have shown that while N-benzylmannostatin and mannostatin sulfone are good competitive inhibitors, they are not as potent as mannostatin A itself. researchgate.net

In the context of α-D-mannose derivatives, compounds with a sulfonyl group at the α-anomeric position exhibited inhibitory activity in the millimolar range against both a homolog of human Golgi α-mannosidase II and human lysosomal α-mannosidase. nih.gov Notably, a benzylsulfonyl derivative showed some selectivity towards the Golgi α-mannosidase II. nih.gov These findings underscore that modifications at different positions of the mannose ring can fine-tune both the potency and selectivity of inhibition. The inhibitory potential of thiodisaccharides has also been shown to increase with specific structural modifications of the hexopyranoside moiety. rsc.org

Table 2: Inhibitory Activity of Selected Mannose Derivatives
CompoundTarget EnzymeInhibition Constant (Ki) or IC50Reference
Mannostatin AJack bean α-mannosidasePotent inhibitor researchgate.net
N-BenzylmannostatinJack bean α-mannosidase380 ± 81 nM researchgate.net
Mannostatin sulfoneJack bean α-mannosidase126 ± 16 nM researchgate.net
α-D-Mannopyranoside sulfonyl derivativesdGMIIbIC50 = 1.5-2.5 mM nih.gov
α-D-Mannopyranoside sulfonyl derivativesdLM408IC50 = 1.0-2.0 mM nih.gov

Advanced Structural and Conformational Studies of 4 Methylthio Alpha D Mannose

Advanced Spectroscopic Characterization for Conformational Elucidation

Spectroscopic methods are indispensable for detailing the complex three-dimensional structure of modified monosaccharides like 4-Methylthio-alpha-D-mannose in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ring Conformation and Anomeric Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of carbohydrates in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its ring conformation and the configuration of the anomeric center.

The alpha (α) anomeric configuration is confirmed by the chemical shift and coupling constant of the anomeric proton (H-1). In α-D-manno-pyranosides, H-1 is in an equatorial position, resulting in a small coupling constant (³J(H1,H2)) typically in the range of 1-2 Hz. The presence of the methylthio group at C-4 is expected to influence the chemical shifts of the neighboring protons (H-3, H-4, and H-5) and carbons (C-3, C-4, and C-5) compared to native mannose. The pyranose ring of mannose derivatives typically adopts a stable chair conformation, designated as ⁴C₁. This conformation is the most common for D-mannose and its derivatives.

Interactive Table: Expected ¹H and ¹³C NMR Spectral Features for this compound

AtomNucleusExpected Chemical Shift (ppm)Expected Multiplicity / Key CorrelationsRationale and Comparative Notes
H-1¹H~4.8-5.2Doublet (d)Anomeric proton in α-configuration, small J-coupling (~1-2 Hz) with H-2.
H-2¹H~3.8-4.1Doublet of doublets (dd)Coupled to H-1 and H-3.
H-3¹H~3.6-3.9Doublet of doublets (dd)Influenced by the electronegativity of the adjacent thio-group at C-4.
H-4¹H~3.0-3.4Triplet (t) or ddShifted upfield due to the lower electronegativity of sulfur compared to oxygen.
S-CH₃¹H~2.1-2.4Singlet (s)Characteristic sharp signal for the methyl protons of the thioether.
C-1¹³C~98-102-Anomeric carbon in α-configuration.
C-4¹³C~45-55-Significant upfield shift compared to O-substituted C-4 (~65-75 ppm) due to the sulfur atom.
S-CH₃¹³C~14-18-Typical range for a methyl carbon attached to a sulfur atom.

Vibrational Spectroscopy (FTIR, Raman) for Ring Pucker and Linkage Analysis

For this compound, the spectra would be dominated by bands characteristic of carbohydrates, but with specific vibrations related to the thioether group. Raman spectroscopy is particularly useful for detecting the C-S bond, which often gives a weak signal in FTIR.

Key Vibrational Modes for this compound:

O-H Stretching: A broad band in the FTIR spectrum, typically around 3600-3200 cm⁻¹, corresponding to the hydroxyl groups.

C-H Stretching: Signals in the 3000-2800 cm⁻¹ region from the pyranose ring and methyl group protons.

Fingerprint Region (1500-700 cm⁻¹): This region contains a complex series of bands from C-O stretching, C-C stretching, and C-O-H bending vibrations. The precise pattern is highly sensitive to the stereochemistry and conformation of the sugar, making it a unique identifier.

C-S Stretching: A characteristic band expected in the 700-600 cm⁻¹ range. This band is a key marker for the presence of the thioether linkage. The exact frequency can provide information about the conformation around the C-S bond.

S-CH₃ Vibrations: Rocking and deformation modes of the methyl group attached to the sulfur atom would also appear in the fingerprint region.

Studies on various monosaccharides have shown that Raman spectra are unique for each compound and even for different anomers, highlighting the technique's sensitivity to subtle stereochemical differences. pdbj.org

Interactive Table: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy TechniqueNotes
O-H Stretching3600 - 3200FTIRBroad band due to hydrogen bonding.
C-H Stretching3000 - 2800FTIR, RamanVibrations of C-H bonds on the ring and methyl group.
C-O Stretching1200 - 1000FTIR, RamanStrong bands typical for alcohols and ethers within the pyranose structure.
C-S Stretching700 - 600Raman (stronger), FTIR (weaker)Key diagnostic peak for the thioether linkage.
Anomeric Region900 - 800RamanBands in this region are sensitive to the anomeric configuration (α vs. β).

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality and Conformational Insights

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. rcsb.orgebi.ac.uk These methods are exceptionally sensitive to the three-dimensional arrangement of atoms, particularly in the vicinity of a chromophore (a light-absorbing group).

X-ray Crystallography for Detailed Conformational and Intermolecular Interaction Analysis (e.g., in complex with biomolecules)

X-ray crystallography provides the most definitive, atomic-resolution picture of a molecule's conformation in the solid state. While a crystal structure of isolated this compound is not publicly available, its structure has been determined when in complex with a protein.

The compound, identified by the ligand code MA2 , is found in the crystal structure of a pancreatic α-amylase, available in the Protein Data Bank (PDB) under the accession code 1JFH . rcsb.org The analysis of this complex, resolved at 2.03 Å, offers precise details on the conformation of the sugar and its specific interactions within the enzyme's binding site.

Within the 1JFH structure, the this compound ring adopts the expected ⁴C₁ chair conformation . The methylthio group is positioned axially, which is consistent with the inversion of configuration from a gluco- to a manno-like precursor during synthesis. The crystal structure reveals a network of hydrogen bonds between the hydroxyl groups of the sugar and amino acid residues of the protein, which are crucial for molecular recognition and binding.

Interactive Table: Intermolecular Interactions of this compound in PDB Entry 1JFH

Sugar AtomInteracting Protein Residue(s)Interaction TypeDistance (Å)
O1 (Anomeric)Not specified in abstractHydrogen Bond-
O2Asp197, Glu233Hydrogen Bond~2.6 - 3.0
O3Asp197Hydrogen Bond~2.7
O6Asp300, His305Hydrogen Bond~2.8 - 3.1
S4 (Sulfur)Trp59Hydrophobic/van der Waals~3.5 - 4.0

Note: The specific interacting residues and distances are derived from detailed analysis of the 1JFH coordinates and may vary slightly based on the analysis software. The interaction with Trp59 suggests a potential hydrophobic or van der Waals contact stabilizing the binding.

Computational Chemistry and Molecular Modeling Investigations

Computational methods complement experimental data by providing insights into the electronic properties and energetic landscapes that govern the structure and reactivity of molecules.

Quantum Mechanical (QM) Calculations on Electronic Structure and Reactivity of the Thio-Linkage

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to model the electronic structure of molecules with high accuracy. For this compound, QM calculations can elucidate the nature of the thioether linkage and predict its reactivity.

The replacement of an oxygen atom with a sulfur atom at C-4 has significant electronic consequences. Sulfur is less electronegative and more polarizable than oxygen. QM calculations can quantify this by computing properties such as:

Atomic Charges: The Mulliken or Natural Bond Orbital (NBO) charge on the sulfur atom would be less negative than the charge on the corresponding oxygen in mannose, indicating a less polar C-S bond compared to a C-O bond.

Bond Lengths and Angles: The C-S and S-C bond lengths of the thioether are significantly longer than the corresponding C-O bonds, affecting the local geometry.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) is often localized on the sulfur atom due to its lone pairs of electrons. The energy of the HOMO is an indicator of the molecule's ability to act as an electron donor. A higher HOMO energy for the thiosugar compared to its oxygen analogue would suggest greater nucleophilicity and susceptibility to oxidation at the sulfur atom.

These computational insights are critical for rationalizing the chemical behavior of thiosugars and for designing them as specific inhibitors or probes in biological systems.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics in Solution

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed insights into their conformational landscapes and dynamics in a simulated environment, such as in solution. nih.govnih.govbeilstein-journals.orgnih.gov For this compound, while specific MD simulation studies are not extensively documented in publicly available literature, the principles of such simulations can be outlined based on studies of related glycosides and general simulation methodologies. nih.govplos.orgfrontiersin.org

An MD simulation of this compound would typically involve the following steps:

System Setup: A three-dimensional model of this compound would be generated. This model would then be placed in a simulation box, typically a cube or a rectangular prism, filled with explicit solvent molecules, most commonly water, to mimic physiological conditions. Ions may also be added to neutralize the system and achieve a desired ionic strength.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, would be applied. openbabel.org For a thioglycoside like this compound, a specialized or adapted force field such as a modified version of GLYCAM, CHARMM, or AMBER would be necessary to accurately represent the thioether linkage and its interactions. nih.govacs.orgnih.govnih.gov

Minimization and Equilibration: The initial system would undergo energy minimization to remove any unfavorable steric clashes. This is followed by an equilibration phase, where the system is gradually heated to the desired temperature and the pressure is adjusted to ambient conditions. This allows the solvent molecules to relax around the solute. mpg.de

Production Run: Following equilibration, the production phase of the simulation is run for a specified period, often ranging from nanoseconds to microseconds. During this time, the trajectories of all atoms are calculated by integrating Newton's laws of motion.

Analysis: The resulting trajectories are analyzed to extract information about the conformational preferences of the pyranose ring (e.g., chair, boat, skew-boat conformations), the orientation of the hydroxymethyl group, and the dynamics of the methylthio group. Properties such as radial distribution functions can be calculated to understand the structuring of water molecules around the solute.

Based on studies of similar thiopyranoses, it is expected that the dominant conformation of the pyranose ring of this compound in solution would be the 4C1 chair conformation. csic.es MD simulations would allow for the quantification of the populations of minor conformations and the energy barriers for interconversion between them.

Table 1: Hypothetical MD Simulation Parameters for this compound

ParameterValue/Description
Software GROMACS, AMBER, CHARMM
Force Field GLYCAM06, CHARMM36 (with thioether parameters)
Solvent Model TIP3P, SPC/E
Box Type Cubic
Temperature 300 K
Pressure 1 atm
Simulation Time 100 ns - 1 µs

Docking Studies of this compound with Receptor Proteins and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. cdnsciencepub.com This method is instrumental in understanding the molecular basis of recognition and in drug design. For this compound, docking studies would primarily focus on its interaction with mannose-binding proteins (lectins) and mannose-processing enzymes (e.g., mannosidases). While specific docking studies for this compound are not readily found, studies on similar thioglycosides and mannosidase inhibitors provide a framework for what to expect. beilstein-journals.orgmdpi.comnih.govresearchgate.net

Docking studies of conformationally locked thiosugars derived from mannose have shown them to be potent inhibitors of α-mannosidase. mdpi.com These studies revealed that the thio-analogs can adopt conformations that fit snugly into the enzyme's active site, forming key hydrogen bonds and van der Waals interactions. mdpi.com For instance, the sulfone derivative of a thiolevomannosan was identified as a particularly strong inhibitor of jack bean α-mannosidase, with a Ki value of 350 nM. mdpi.com

A hypothetical docking study of this compound with a mannosidase, such as Golgi α-mannosidase II, would likely reveal the following:

Binding Pose: The mannose ring would likely bind in a specific conformation, potentially a distorted chair or a higher-energy conformation like a skew-boat, to accommodate the active site residues. nih.gov

Key Interactions: The hydroxyl groups at positions 2, 3, and 6 would be expected to form a network of hydrogen bonds with polar and charged amino acid residues in the active site, mimicking the binding of natural D-mannose. The axial hydroxyl group at C2 in mannose is known to be a key determinant for recognition by many mannose-binding proteins.

Table 2: Potential Interacting Residues in a Mannosidase Active Site with this compound

Ligand MoietyPotential Interacting Residue (Amino Acid)Type of Interaction
OH-2 Asp, Glu, Asn, GlnHydrogen Bond
OH-3 Asp, Glu, Asn, Gln, HisHydrogen Bond
-S-CH₃ at C4 Leu, Val, Ile, Phe, TrpHydrophobic/van der Waals
Ring Sulfur (hypothetical) Aromatic residues (Phe, Tyr, Trp)CH-π interaction
OH-6 Asp, Glu, Asn, GlnHydrogen Bond

Development and Validation of Force Fields for Thio-Glycosidic Systems

The accuracy of molecular simulations heavily relies on the quality of the underlying force field. openbabel.org Standard force fields like AMBER and CHARMM are well-parameterized for common biomolecules like proteins and nucleic acids, and carbohydrate-specific force fields like GLYCAM exist. nih.govopenbabel.orgnih.govnih.govnih.govunina.it However, the presence of a thioether linkage, as in this compound, often requires the development and validation of new parameters to accurately model the geometry, electrostatics, and torsional profiles of the thioglycosidic bond. researchgate.net

The process of developing and validating force field parameters for a thio-glycosidic system typically involves:

Quantum Mechanical (QM) Calculations: High-level ab initio or density functional theory (DFT) calculations are performed on small model compounds that represent the chemical environment of the thio-glycosidic linkage (e.g., methoxy-tetrahydrothiopyran). These calculations provide target data for bond lengths, bond angles, torsional energy profiles, and partial atomic charges.

Parameter Optimization: The force field parameters (force constants for bonds and angles, dihedral term coefficients, and van der Waals parameters) are adjusted to reproduce the QM target data. This is often an iterative process.

Validation: The newly developed parameters are validated by performing MD simulations on larger, more complex molecules (e.g., the full this compound molecule or a disaccharide containing it) and comparing the simulation results with available experimental data, such as NMR-derived conformational preferences or crystallographic data.

A study on the conformational analysis of thioglycoside derivatives of histo-blood group ABH antigens led to the reparameterization of the MM4 force field, resulting in a new parameter set called MM4R, which was derived from ab initio calculations. researchgate.net This highlights the necessity of specific parameterization for obtaining reliable results for thioglycosides. researchgate.net For the widely used AMBER and CHARMM force fields, while general force fields for drug-like molecules (GAFF and CGenFF, respectively) exist that can handle a wide variety of chemical groups, specific validation for thioglycosides is crucial for high-accuracy simulations. nih.govopenbabel.org

Table 3: Key Parameters Requiring Specific Development for Thio-Glycosidic Systems

Parameter TypeDescription
Bond Stretching Force constants for C-S and S-C bonds.
Angle Bending Force constants for C-S-C, C-C-S, and H-C-S angles.
Torsional Dihedrals Energy profiles for rotation around C-C-S-C and related bonds.
Partial Atomic Charges Distribution of charge around the thioether linkage.
van der Waals Lennard-Jones parameters for the sulfur atom.

Influence of the Thio-Modification on Ring Conformation, Anomeric Stability, and Glycosidic Torsion Angles

The replacement of the C4-hydroxyl group with a methylthio group significantly impacts the stereoelectronic properties of the mannose ring.

Ring Conformation: Computational studies on 5-thio-D-mannopyranose have shown that, similar to its oxygen counterpart, the 4C1 chair conformation is the most stable. csic.es This is largely dictated by the steric bulk of the substituents, which are preferentially in equatorial positions in this conformation. It is highly probable that this compound also predominantly adopts the 4C1 chair conformation. The larger van der Waals radius of sulfur compared to oxygen might introduce subtle changes in the ring puckering parameters, but is unlikely to shift the equilibrium to a different chair or to a boat/skew-boat conformation as the global minimum.

Anomeric Stability: The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position (α-anomer) over the sterically less hindered equatorial position (β-anomer). scripps.eduwikipedia.orgnumberanalytics.comslideshare.net This effect is attributed to a stabilizing hyperconjugation interaction between a lone pair of the endocyclic oxygen and the antibonding σ* orbital of the C1-substituent bond. numberanalytics.com In mannose, the anomeric effect is particularly pronounced due to the axial C2-hydroxyl group, which minimizes dipolar repulsion with an axial C1-substituent. diva-portal.org

Glycosidic Torsion Angles: In the context of a disaccharide or a glycan chain, the thio-modification would significantly influence the glycosidic torsion angles (φ and ψ). The longer C-S bond length compared to a C-O bond would increase the distance between the two sugar residues. This increased distance and the different bond angles around the sulfur atom would alter the potential energy surface for the rotation around the glycosidic linkage, likely leading to a different set of preferred φ and ψ angles and increased flexibility compared to the corresponding O-glycoside. researchgate.net

Analysis of Hydrogen Bonding Networks and Solvent Interactions for this compound

Hydrogen bonds are crucial for the structure and interactions of carbohydrates. nih.govresearchgate.net The introduction of a methylthio group at C4 in place of a hydroxyl group fundamentally alters the hydrogen bonding capabilities of that position.

Intramolecular Hydrogen Bonding: The C4-OH group in α-D-mannose can act as both a hydrogen bond donor and acceptor. In this compound, the sulfur atom of the thioether can only act as a weak hydrogen bond acceptor, and it lacks a proton to act as a donor. This eliminates the possibility of the C4 position participating as a hydrogen bond donor in intramolecular networks. This could, in turn, affect the preferred orientations of the neighboring hydroxyl groups at C3 and C6, as cooperative hydrogen bonding networks are disrupted.

Table 4: Comparison of Hydrogen Bonding and Solvent Interaction Properties

Propertyα-D-Mannose (at C4)This compound (at C4)
H-Bond Donor Yes (OH group)No
H-Bond Acceptor Yes (Oxygen of OH)Weak (Sulfur of -S-CH₃)
Interaction with Water Strong hydrogen bondingWeaker, primarily dipole-dipole and van der Waals
Local Hydration Shell Highly structuredLess structured

Applications of 4 Methylthio Alpha D Mannose in Chemical Biology and Glycotechnology

Utilization as a Glycosyl Donor in Complex Oligosaccharide and Glycoconjugate Synthesis

The synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge in organic chemistry. 4-Methylthio-alpha-D-mannose, as a thioglycoside, serves as a versatile glycosyl donor, facilitating the construction of intricate glycan structures. acs.org

Thioglycoside Chemistry in Glycosidation Reactions for Polysaccharide Assembly

Thioglycosides, such as this compound, are widely used glycosyl donors in oligosaccharide synthesis due to their stability and tunable reactivity. acs.org The methylthio group at the anomeric position acts as a leaving group that can be activated under specific conditions to form a glycosidic bond with a glycosyl acceptor. This activation is typically achieved using thiophilic promoters like dimethyl(methylthio)sulfonium (B1224233) trifluoromethanesulfonate (B1224126) (DMTST) or N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like triflic acid (TfOH). rsc.orgresearchgate.netfrontiersin.org The choice of promoter and reaction conditions can significantly influence the yield and stereoselectivity of the glycosylation reaction. rsc.orgresearchgate.net The stability of thioglycosides allows for their use in multi-step synthetic sequences and their purification via standard chromatographic techniques. acs.org This has made them instrumental in the assembly of complex polysaccharides, including those found on the surface of pathogens like Cryptococcus neoformans. d-nb.infonih.gov

Reactivity and Stereoselectivity in Oligosaccharide Ligation Employing this compound

The outcome of a glycosylation reaction, in terms of both yield and stereoselectivity, is influenced by a multitude of factors. These include the nature of the glycosyl donor and acceptor, the promoter system, the solvent, and the reaction temperature. rsc.orgnih.govresearchgate.net When using this compound as a donor, the stereochemical outcome (whether an α- or β-glycosidic linkage is formed) is a critical consideration. rsc.org The formation of 1,2-cis or 1,2-trans glycosidic linkages is a key challenge in carbohydrate synthesis. nih.gov For mannose donors, achieving β-selectivity can be particularly challenging. ox.ac.uk However, specific reaction conditions and the use of particular protecting groups on the mannose ring can favor the formation of the desired stereoisomer. For instance, the presence of a participating group at the C-2 position of the donor can direct the incoming acceptor to the opposite face, resulting in a 1,2-trans glycoside. Conversely, non-participating groups at C-2 are often employed to achieve 1,2-cis glycosides. rsc.org The reactivity of the glycosyl acceptor also plays a crucial role; for example, the 2-OH group of mannosides has been identified as a "privileged" acceptor, showing unique reactivity in certain glycosylation reactions. ox.ac.uk

Table 1: Factors Influencing Glycosylation Reactions

FactorInfluence on Reactivity and Stereoselectivity
Glycosyl Donor The structure of the donor, including its protecting groups, significantly impacts its reactivity. "Armed" donors with electron-donating groups are more reactive than "disarmed" donors with electron-withdrawing groups. rsc.org
Glycosyl Acceptor The steric and electronic properties of the acceptor's hydroxyl group affect the ease and outcome of the glycosylation. rsc.orgresearchgate.net
Promoter The choice of promoter system (e.g., DMTST, NIS/TfOH) is critical for activating the thioglycoside and influences the reaction mechanism (SN1 vs. SN2). rsc.orgresearchgate.netfrontiersin.org
Solvent Solvents can influence the stereochemical outcome. For example, solvents like diethyl ether can enhance α-selectivity in some reactions. rsc.org
Temperature Lowering the reaction temperature can sometimes improve the yield and stereoselectivity of glycosylation reactions. rsc.org

Synthesis of Glycoconjugates for Cellular Probing and Diagnostic Development (non-clinical)

Glycoconjugates, which are molecules containing carbohydrate moieties linked to proteins or lipids, are vital for many biological processes. The synthesis of well-defined glycoconjugates is essential for studying their functions. This compound can be used as a starting material to build the glycan portion of these molecules. These synthetic glycoconjugates can then be employed in non-clinical research for cellular probing and the development of diagnostic tools. uni-lj.si For example, mannosylated structures can be synthesized to target specific mannose-binding lectins, which are proteins that recognize and bind to carbohydrates. uni-lj.si These interactions are crucial in processes like cell-cell recognition and pathogen-host interactions. uni-lj.si By creating synthetic glycoconjugates, researchers can investigate these interactions in a controlled manner.

Development of Glycochemical Probes and Tools for Biological Research

To visualize and study the roles of carbohydrates in biological systems, researchers have developed a variety of chemical probes. This compound can serve as a scaffold for the creation of these probes by attaching reporter molecules like fluorescent dyes or affinity tags.

Fluorescently Labeled this compound for Cellular Imaging and Localization Studies (non-clinical)

Attaching a fluorescent dye to this compound allows for the creation of probes that can be used to visualize the localization of mannose-containing structures within cells. encapsula.com These fluorescently labeled mannose derivatives can be introduced to cells and their uptake and distribution can be monitored using fluorescence microscopy. encapsula.com This provides a powerful tool for studying the trafficking and metabolism of mannose in a non-clinical setting. nih.gov Information gathered from such studies can contribute to our understanding of how cells process and utilize this important sugar.

Biotinylated Probes for Affinity Purification and Target Identification in Glycoproteomics

Biotin (B1667282) is a small molecule that has an exceptionally high affinity for the protein streptavidin. nih.gov By attaching a biotin molecule to this compound, a biotinylated probe is created. These probes can be used in affinity purification experiments to isolate and identify proteins that bind to mannose. nih.govnih.gov In a typical glycoproteomics workflow, cells or cell lysates are incubated with the biotinylated mannose probe. nih.gov The probe and any bound proteins can then be captured using streptavidin-coated beads. nih.gov After washing away non-specifically bound proteins, the captured proteins can be eluted and identified using techniques like mass spectrometry. nih.govnih.gov This approach is invaluable for identifying novel mannose-binding proteins and for studying the glycoproteome in a targeted manner. nih.gov

Table 2: Reporter Molecules for Glycochemical Probes

Reporter MoleculeApplicationPrinciple
Fluorescent Dye Cellular Imaging and LocalizationThe fluorescent tag allows for the direct visualization of the probe's location within cells using fluorescence microscopy. encapsula.comnih.gov
Biotin Affinity Purification and Target IdentificationThe high-affinity interaction between biotin and streptavidin is exploited to isolate and identify binding partners of the probe. nih.govnih.gov

Photoaffinity Labeling Applications for Enzyme Active Site Mapping

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of enzymes and other proteins. This method involves a ligand equipped with a photolabile group that, upon irradiation with light, forms a highly reactive intermediate capable of forming a covalent bond with the target protein. beilstein-journals.org this compound, when appropriately functionalized with a photolabile moiety such as a diazirine or an azido (B1232118) group, can serve as an effective photoaffinity probe for mannose-binding proteins. beilstein-journals.orggoogle.com

The strategy involves synthesizing a derivative of this compound that retains its ability to bind to the active site of a target mannosidase or mannose-specific lectin. The methylthio group can be advantageous in this context, potentially influencing the binding affinity and selectivity of the probe. nih.gov Once the photolabile probe is incubated with the target protein and the complex is formed, irradiation with UV light activates the photolabile group, leading to the formation of a covalent crosslink between the probe and amino acid residues within or near the active site. beilstein-journals.org

Subsequent enzymatic digestion of the covalently modified protein followed by mass spectrometric analysis allows for the identification of the labeled peptide fragments. This information provides precise details about the amino acid residues that constitute the enzyme's active site, offering valuable insights into the molecular basis of substrate recognition and catalysis. acs.org For instance, this technique can elucidate the spatial arrangement of key catalytic residues, such as the catalytic nucleophile and the general acid/base catalyst, within the active site of a glycoside hydrolase. nih.gov

Table 1: Key Features of Photoaffinity Labeling Using this compound Derivatives

FeatureDescription
Probe Design Incorporation of a photolabile group (e.g., diazirine, azidobenzoyl) onto the this compound scaffold. beilstein-journals.orggoogle.com
Target Interaction The mannose moiety directs the probe to the active site of mannose-specific enzymes or lectins. beilstein-journals.orgnih.gov
Covalent Crosslinking UV irradiation activates the photolabile group, forming a covalent bond with nearby amino acid residues. beilstein-journals.org
Active Site Identification Mass spectrometry analysis of the crosslinked protein identifies the specific amino acids at the binding site. acs.org

Role as a Precursor or Intermediate in Natural Product Synthesis or Biosynthesis Studies

The structural and functional roles of mannose in various biological processes have made its derivatives, including this compound, valuable tools in the study of natural product biosynthesis.

Investigation of its Potential Role in the Biosynthesis of Mannose-Containing Secondary Metabolites

Mannose is a key component of numerous secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism. nih.govebi.ac.uk Understanding the biosynthetic pathways of these metabolites is crucial for their potential applications. While direct evidence for the natural occurrence of this compound as a biosynthetic intermediate is limited, its structural similarity to mannose makes it a useful probe for studying the enzymes involved in these pathways.

Researchers can synthesize isotopically labeled versions of this compound to trace its metabolic fate within an organism or cell culture known to produce mannose-containing secondary metabolites. By analyzing the incorporation of the isotopic label into the final natural product, it is possible to infer whether the enzymes in the pathway can recognize and process this modified sugar. Such studies can provide insights into the substrate specificity of the glycosyltransferases and other enzymes responsible for incorporating mannose units into the final structure.

Intermediate for the Synthesis of Complex Thio-Glycoconjugates with Biological Activity

The synthesis of complex glycoconjugates is essential for exploring their biological functions. frontiersin.org this compound can serve as a versatile building block in the chemical synthesis of complex thio-glycoconjugates. The methylthio group provides a stable linkage that is resistant to enzymatic cleavage by glycosidases, making the resulting molecules useful as inhibitors or probes of carbohydrate-processing enzymes. researchgate.net

The synthesis of these complex molecules often involves a "blockwise" strategy, where monosaccharide or oligosaccharide building blocks are sequentially coupled. acs.org this compound, with appropriate protecting groups on its hydroxyl moieties, can act as either a glycosyl donor or acceptor in these coupling reactions. acs.org The presence of the sulfur atom can influence the stereochemical outcome of the glycosylation reaction, a critical factor in the synthesis of biologically active glycoconjugates. researchgate.net These synthetic thio-glycoconjugates can be designed to mimic natural oligosaccharides and have potential applications in various biological studies.

Applications in Glycomaterials Science and Biosensor Development

The unique properties of this compound also lend themselves to applications in the burgeoning fields of glycomaterials science and biosensor development.

Surface Functionalization with Mannose Derivatives for Biointerface Engineering

The controlled presentation of carbohydrates on material surfaces is a powerful strategy for modulating biological interactions at the biointerface. acs.org Mannose-functionalized surfaces have been shown to selectively promote the adhesion of certain cells and bacteria through interactions with mannose-specific lectins on their surfaces. mdpi.comnih.gov

This compound can be used to create such functionalized surfaces. The thiol group, either directly present or introduced through chemical modification of the methylthio group, provides a convenient handle for immobilizing the sugar onto gold surfaces or other thiol-reactive materials. This approach allows for the creation of well-defined mannose-presenting surfaces that can be used to study cell adhesion, biofilm formation, and other interfacial phenomena. The stability of the thioether linkage is an advantage in these applications, ensuring the long-term integrity of the functionalized surface.

Glycopolymer Synthesis and Characterization for Targeted Delivery Systems (non-clinical)

Glycopolymers, which are polymers with pendant carbohydrate moieties, have garnered significant interest for their potential in targeted drug delivery. nih.govresearchgate.net The multivalent presentation of sugars on a polymer backbone can lead to enhanced binding affinity and specificity for target receptors, a phenomenon known as the "glycocluster effect." nih.gov

Monomers derived from this compound can be synthesized and subsequently polymerized to create well-defined glycopolymers. mdpi.com These polymers can be designed to have specific chain lengths and sugar densities to optimize their binding to mannose receptors on target cells. researchgate.net For non-clinical applications, these mannose-containing glycopolymers can be used to develop targeted delivery systems for fluorescent probes or other cargo molecules to specific cell types expressing mannose-binding proteins. nih.gov The characterization of these glycopolymers often involves techniques to determine their molecular weight, polydispersity, and binding affinity to lectins like Concanavalin A. nih.gov

Table 2: Research Findings on Mannose-Containing Glycopolymers

Research FocusKey Findings
Glycopolymer Synthesis Can be synthesized via polymerization of glycomonomers or post-polymerization modification of a pre-formed polymer. nih.govresearchgate.net
Bacterial Recognition Mannose-containing glycopolymers can specifically bind to lectins on the surface of certain bacteria, such as E. coli. mdpi.com
Targeted Delivery Mannosylated polymers can be used to deliver cargo to macrophages via high-affinity interactions with mannose receptors. nih.gov
Binding Affinity The density of mannose units on the polymer chain can significantly influence the binding affinity to lectins like Concanavalin A. nih.gov

Future Directions and Emerging Research Avenues for 4 Methylthio Alpha D Mannose

Exploration of Novel, Sustainable, and Scalable Synthetic Routes

The future of utilizing 4-Methylthio-alpha-D-mannose hinges on the development of efficient and sustainable methods for its synthesis. Current synthetic strategies often involve multiple steps with protecting groups, which can be time-consuming and generate significant waste. nih.govnih.gov Future research will likely focus on creating more streamlined and environmentally friendly synthetic pathways.

Key areas of exploration may include:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. This could involve exploring enzymatic or chemoenzymatic methods that offer high selectivity and reduce the need for protecting groups. nih.gov

Catalytic Methods: Developing novel catalysts that can facilitate the stereoselective introduction of the methylthio group in a single step. This could involve exploring transition metal catalysis or organocatalysis to achieve high yields and selectivity.

Flow Chemistry: Implementing continuous flow synthesis methodologies could enable better control over reaction parameters, improve scalability, and enhance safety, particularly for reactions involving hazardous reagents.

A comparative look at potential synthetic strategies is presented below:

Synthetic Strategy Potential Advantages Potential Challenges
Traditional Multi-step Synthesis Well-established procedures.Time-consuming, waste generation, use of protecting groups. nih.govnih.gov
Chemoenzymatic Synthesis High selectivity, milder reaction conditions, reduced waste. nih.govnih.govEnzyme stability and availability, substrate scope limitations.
Catalytic Approaches High efficiency, potential for new bond formations.Catalyst development and cost, optimization of reaction conditions.
Flow Chemistry Improved scalability, safety, and control.Initial setup costs, potential for clogging.

Advanced Applications in Glycobiological Pathway Elucidation and Glycome Mapping (non-human systems)

The methylthio group of this compound provides a unique chemical handle that can be exploited for studying glycobiological pathways in non-human systems, such as in bacteria, fungi, and plants.

Future research in this area could involve:

Metabolic Labeling: Using this compound as a metabolic label to track the incorporation of mannose analogs into the glycans of various organisms. The thioether can be a target for specific chemical reactions, allowing for the isolation and identification of labeled glycoconjugates. researchgate.net

Probing Glycosyltransferases: Investigating how the methylthio modification affects the recognition and processing by glycosyltransferases and other glycan-modifying enzymes. This can provide insights into the substrate specificity and mechanism of these enzymes. nih.gov

Mapping Microbial Glycomes: Applying this compound to map the glycomes of pathogenic microorganisms. Understanding the composition and structure of the microbial glycome is crucial for developing new anti-infective strategies. nih.gov For instance, some mycobacterial species possess unique mannosylated molecules in their cell envelopes. nih.gov

Integration into Chemoenzymatic Reaction Cascades for the Synthesis of Complex Glycans

The chemoenzymatic approach, which combines the advantages of chemical synthesis and enzymatic catalysis, is a powerful tool for constructing complex oligosaccharides. nih.govnih.govfrontiersin.org this compound can serve as a valuable building block in these synthetic cascades.

Future directions include:

Enzymatic Glycosylation: Utilizing glycosyltransferases that can accept this compound as a donor or acceptor substrate to create novel oligosaccharide structures. rsc.org The development of mutant enzymes with altered substrate specificities could further expand the synthetic possibilities. nih.gov

One-Pot Reactions: Designing multi-enzyme, one-pot reaction systems where this compound is sequentially modified by a series of enzymes to generate complex glycans with high efficiency. rsc.org

Synthesis of Glycomimetics: The methylthio group can serve as a stable surrogate for the natural glycosidic linkage, making it a useful component in the synthesis of glycomimetics that can act as inhibitors or probes for glycosidases and lectins. gu.se

Development of High-Throughput Screening Assays Incorporating this compound for Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large compound libraries. bmglabtech.com Incorporating this compound into HTS assays can facilitate the discovery of novel ligands for mannose-binding proteins.

Emerging research avenues in this domain are:

Designing FRET-based Probes: Synthesizing Förster Resonance Energy Transfer (FRET) probes where this compound is linked to a fluorophore. The thioether can be used as an attachment point for a quencher or another fluorophore, allowing for the development of assays to screen for compounds that disrupt protein-carbohydrate interactions.

Immobilization on Solid Supports: The methylthio group can be chemically modified to allow for the covalent attachment of this compound to microarray surfaces or beads. These functionalized surfaces can then be used in HTS formats to identify proteins or small molecules that bind to this mannose analog.

AlphaScreen Technology: Utilizing AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology, where donor and acceptor beads are brought into proximity upon binding to a target. nih.gov this compound could be incorporated into one of the binding partners to screen for inhibitors of mannose-mediated interactions.

HTS Assay Type Principle Role of this compound
FRET-based Assays Energy transfer between two light-sensitive molecules.Component of the FRET probe, with the thioether as a potential linker site.
Microarray Screening Immobilized probes on a solid surface to detect interactions.Can be functionalized and immobilized to capture binding partners.
AlphaScreen Proximity-based assay generating a luminescent signal. nih.govCan be part of the biotinylated ligand or the tagged protein.
Flux Assays Measurement of ion movement across membranes. aurorabiomed.comCould be used to study the effect of its binding on ion channel function.

Synergistic Research Combining Experimental Glycoscience with Advanced Computational Approaches

The combination of experimental and computational methods offers a powerful strategy to understand the structure, dynamics, and interactions of carbohydrates. gu.senih.govgu.se

Future research integrating these approaches could focus on:

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational preferences of this compound and its complexes with proteins. These simulations can provide insights into the binding thermodynamics and kinetics that are difficult to obtain experimentally. mdpi.com

Quantum Mechanics (QM) Calculations: Using QM methods to investigate the electronic structure of the methylthio group and its influence on the reactivity and spectroscopic properties of the mannose ring.

Predictive Modeling: Developing computational models that can predict the binding affinity and specificity of this compound and its derivatives for different mannose-binding proteins. This can guide the rational design of new glycomimetic inhibitors and probes. gu.se

The synergy between wet-lab experiments and in silico studies will be crucial for unlocking the full potential of this compound in glycoscience.

Concluding Remarks and Broader Significance of 4 Methylthio Alpha D Mannose Research

Summary of Key Research Contributions and Academic Discoveries

The academic importance of the 4-methylthio-mannose structure is largely derived from research into mannostatin A, a potent inhibitor of the enzyme Golgi α-mannosidase II. nih.govnih.gov Mannostatin A, a natural product from Streptoverticillium verticillus, is a powerful tool for studying N-glycan processing, a critical pathway in protein maturation. nih.gov

Key discoveries have highlighted the indispensable role of the thiomethyl group for high-affinity enzyme inhibition. nih.gov Structure-activity relationship (SAR) studies on mannostatin A and its synthetic analogs have conclusively shown that the removal or alteration of the thiomethyl group leads to a dramatic loss of inhibitory potency. nih.govuga.edu For example, an analog lacking the thiomethyl moiety is a poor inhibitor of Golgi α-mannosidase II. nih.gov

X-ray crystallography studies have provided atomic-level details of these interactions. They revealed that the thiomethyl group, a feature not seen in other glycosidase inhibitors, engages in significant hydrophobic interactions within a specific pocket of the enzyme's active site. nih.govnih.govresearchgate.net This interaction is crucial for the high potency of the inhibitor. nih.govresearchgate.net It has been proposed that the thiomethyl group's sulfur atom and methyl group are involved in various interactions that enhance protein stability, similar to the side chain of a methionine residue. nih.gov

Another significant discovery in a related area is the identification and biosynthetic characterization of 5-methylthio-D-xylose (MTX), a component of the lipoarabinomannan (LAM) of Mycobacterium tuberculosis. nih.govnih.gov The discovery of a dedicated five-gene cluster for MTX biosynthesis has opened up new avenues for understanding how bacteria use rare, modified sugars to interact with their hosts. nih.gov This finding suggests that methylthiolated sugars are a conserved feature in some prokaryotes, where they play important biological roles, potentially in modulating host immune responses. nih.govacs.orgacs.org

Table 1: Key Research Findings on the Role of the Thiomethyl Moiety in Mannose Analogs
Research FindingMethodologySignificanceReference
The thiomethyl group is critical for potent inhibition of Golgi α-mannosidase II.Structure-Activity Relationship (SAR) studies of Mannostatin A analogs.Demonstrated that analogs lacking the thiomethyl group have significantly reduced inhibitory activity. nih.govuga.edu
The thiomethyl group engages in hydrophobic and C-H---cation interactions within the enzyme's active site.X-ray crystallography of enzyme-inhibitor complexes.Provided a structural basis for the high binding affinity conferred by the thiomethyl group. nih.govresearchgate.net
Mannostatin A selectively inhibits Golgi α-mannosidase II over α-mannosidase I.Enzyme inhibition assays.Established Mannostatin A as a specific tool for studying the later stages of N-glycan processing. nih.gov
Discovery of a biosynthetic pathway for a natural thiosugar (5-methylthio-D-xylose).Genetic and biochemical analysis in Mycobacterium tuberculosis.Revealed that nature has evolved specific machinery to produce methylthiolated sugars for biological functions. nih.govnih.gov

Outlook on the Enduring Relevance of 4-Methylthio-alpha-D-mannose in Advancing Fundamental Glycoscience and Chemical Biology Research

The study of synthetic and rare natural sugars like this compound continues to be highly relevant for advancing glycoscience. These molecules serve as vital chemical probes for exploring the function of carbohydrate-active enzymes and lectins, the proteins that read the "glycocode." mdpi.comrsc.org Understanding how a specific modification like a methylthio group impacts binding provides a deeper understanding of the principles of molecular recognition. nih.gov

A major future direction lies in the rational design of highly selective enzyme inhibitors for therapeutic applications. nih.gov The N-glycan processing pathway is a validated target in cancer therapy, and inhibitors of Golgi α-mannosidase II, like mannostatin A, can block the formation of complex N-glycans associated with tumor progression and metastasis. nih.govuga.edu The unique interactions of the thiomethyl group provide a blueprint for designing novel glycomimetic drugs with improved specificity and potency, potentially overcoming the limitations of previous inhibitors. nih.gov

Furthermore, the synthesis of modified monosaccharides is fundamental to the field of chemical biology. beilstein-journals.orgresearchgate.net Creating molecules like this compound expands the chemical toolbox, enabling the construction of novel glycoconjugates, glycan arrays, and other tools to dissect complex biological systems. mdpi.comludger.com For instance, synthetic mycobacterial glycans, including those with MTX, have been used on arrays to probe interactions with host immune receptors, revealing how such modifications can modulate binding. acs.org

The continued exploration of the structure-function relationships of modified glycans is essential for deciphering the complexity of glycobiology. As synthetic methods become more advanced, the ability to create a wide array of mannose derivatives will facilitate progress in developing new diagnostics, vaccines, and therapeutics based on carbohydrates. ludger.comfrontiersin.org

Table 2: Future Research Directions and Potential Applications
Area of ResearchPotential ApplicationRelevance of this compound StructureReference
Rational Drug DesignDevelopment of selective inhibitors for Golgi α-mannosidase II as potential anti-cancer agents.The thiomethyl group serves as a key pharmacophore for achieving high-affinity and selective binding. nih.govuga.edu
Chemical Probe DevelopmentElucidation of the mechanisms of glycosidases and lectins.Synthetic thiolated mannosides can be used to map the binding pockets of carbohydrate-binding proteins. nih.govrsc.org
Host-Pathogen InteractionsUnderstanding how pathogens like M. tuberculosis use modified sugars to interact with the host immune system.Serves as a structural analog to naturally occurring thiosugars like MTX, aiding in the study of their biological roles. nih.govacs.org
GlycotechnologyCreation of novel glycan arrays and glycoconjugates for diagnostics and basic research.Contributes to the library of synthetic building blocks for constructing advanced tools for glycobiology. mdpi.comludger.com

Q & A

Basic Research Questions

Q. How is 4-Methylthio-alpha-D-mannose synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves glycosylation reactions using protected mannose derivatives and methylthio-group donors. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry and thiomethyl substitution. High-performance liquid chromatography (HPLC) with refractive index or mass spectrometry (MS) detection ensures purity (>95%). Stability assessments under varying pH and temperature conditions are critical for reproducibility .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer : Combine orthogonal methods:

  • NMR : Assign anomeric protons (δ 5.2–5.5 ppm) and thiomethyl protons (δ 2.1–2.3 ppm) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) to verify molecular weight (e.g., [M+Na]⁺ at m/z 256).
  • Chromatography : Reverse-phase HPLC with a hydrophilic interaction liquid chromatography (HILIC) column for polar compound separation .

Q. What are the established protocols for safe handling and storage of this compound in research laboratories?

  • Methodological Answer : Store at –20°C in airtight, desiccated containers to prevent hygroscopic degradation. Use personal protective equipment (PPE) during handling. Safety data sheets (SDS) recommend avoiding inhalation and direct skin contact. Degradation products should be monitored via thin-layer chromatography (TLC) after long-term storage .

Advanced Research Questions

Q. How can researchers design experiments to investigate the carbohydrate-binding specificity of this compound with lectins?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Compare with methyl-alpha-D-mannose (reference ligand) to assess thiomethyl substitution effects. Crystallographic studies (e.g., X-ray diffraction at 2.9 Å resolution) can map binding interactions, as demonstrated for Artocarpin lectin .

Q. What methodologies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

  • Methodological Answer :

  • In vitro-in vivo correlation (IVIVC) : Validate assays using physiologically relevant buffers (e.g., simulated body fluid) and cell lines expressing mannose receptors (e.g., macrophages).
  • Data Reconciliation : Apply multivariate regression to identify confounding variables (e.g., enzymatic degradation in vivo). Systematic reviews of dose-response relationships, as seen in D-mannose studies, can contextualize discrepancies .

Q. What computational approaches are suitable for modeling the interaction between this compound and biological receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses using crystal structures (e.g., PDB ID 1JOT). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability over 100 ns trajectories. Free energy calculations (MM/PBSA) quantify binding thermodynamics. Compare results with experimental SPR/ITC data .

Data Presentation and Reproducibility

Q. How should researchers present conflicting data on the stability of this compound under physiological conditions?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH) and high-resolution MS to identify degradation products (e.g., demethylation or oxidation). Tabulate half-life (t½) values across pH ranges (2.0–7.4) and correlate with bioactivity loss. Transparent reporting in line with FAIR data principles is essential .

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer :

  • Standardized Protocols : Detailed synthetic steps, including catalyst concentrations (e.g., BF₃·OEt₂) and reaction times.
  • Interlaboratory Validation : Share raw NMR/MS data via repositories (e.g., Zenodo) and use reference standards (e.g., Aldehydo-D-mannose) for calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.